molecular formula C17H18F4O2 B131629 Profluthrin CAS No. 223419-20-3

Profluthrin

Cat. No. B131629
M. Wt: 330.32 g/mol
InChI Key: AGMMRUPNXPWLGF-AATRIKPKSA-N
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Description

Profluthrin is a synthetic pyrethroid insecticide that has been developed for use in various pest control applications. It is a part of the fluorine-containing pyrethroids, which are known for their effectiveness as mosquito repellents or mothproof repellents. The chemical structure of profluthrin includes a tetrafluoro-4-methylbenzyl group and a cyclopropane carboxylate moiety, which are characteristic of this class of insecticides .

Synthesis Analysis

The synthesis of profluthrin and its analogues has been achieved from a biomass-derived platform chemical, 5-(chloromethyl)furfural. This synthesis involves a six-step process that results in an overall yield of 65%. The approach has been applied to create two structural analogues of profluthrin, indicating the versatility of the synthetic method. Preliminary testing of these compounds has shown promising insecticidal activities against the yellow fever mosquito Aedes aegypti .

Molecular Structure Analysis

Profluthrin's molecular structure is characterized by the presence of a cyclopropane carboxylate core with a propenyl side chain and a tetrafluoro-4-methylbenzyl moiety. This structure is responsible for its insecticidal properties and also influences its metabolic fate in organisms .

Chemical Reactions Analysis

Upon administration to rats, profluthrin undergoes various metabolic reactions. The main metabolic pathways include ester cleavage, hydroxylation of the methyl group on the benzene ring, and subsequent glucuronidation or oxidation to carboxylic acid. Minor reactions involve oxidation of the geminal dimethyl groups on the cyclopropane ring, hydration of the propenyl double bond, and ω-oxidation leading to mercapturic acid conjugation .

Physical and Chemical Properties Analysis

The physical and chemical properties of profluthrin are closely related to its efficacy and safety profile. When administered to rats, about 70% of profluthrin is absorbed and metabolized, with the majority being excreted in the urine within 48 hours. The plasma concentration reaches its maximum at 6-8 hours post-administration, with a half-life of 37-52 hours. The absorption rate is slightly lower at higher doses, but the kinetics and distribution remain consistent. Several metabolites have been identified in the urine and feces, which are indicative of the compound's metabolic pathways .

Relevant Case Studies

Case studies involving profluthrin have focused on its metabolism and the identification of potential biomarkers for exposure. In rats, the urinary excretion kinetics of profluthrin metabolites were examined to find suitable biomarkers for monitoring exposure in the general population. Four major metabolites were identified and quantified, with 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol (CH3-FB-Al) being considered an optimal biomarker due to its proportional excretion to the absorbed amounts of profluthrin over a wide exposure range . Additionally, the identification of urinary metabolites in rats administered profluthrin has provided essential data for evaluating the health effects of exposure to pyrethroids in humans .

Scientific Research Applications

Biomarkers for Monitoring Profluthrin Exposure

Yoshida (2014) conducted a study to identify biomarkers for monitoring profluthrin exposure. This research focused on the urinary excretion kinetics of profluthrin metabolites in rats. The study found that certain metabolites in urine could be proportional to the absorbed amounts of profluthrin, making them suitable as biomarkers for monitoring exposure in populations (Yoshida, 2014).

Temporal Trends in Pyrethroid Exposure

Hamada et al. (2020) investigated the increase in exposure to hygiene-used pyrethroids, including profluthrin, by analyzing urinary metabolites in Japanese children. This study revealed significant increases in hygiene-pyrethroid metabolites over a decade, highlighting the growing exposure to these compounds (Hamada et al., 2020).

Profluthrin Metabolism in Rats

A study by Abe et al. (2015) focused on the metabolism of profluthrin in rats. It provided detailed insights into the metabolic pathways and excretion of profluthrin, which is essential for understanding its pharmacokinetics and potential impact on health (Abe et al., 2015).

Estimating Household Exposure to Pyrethroids

Yoshida et al. (2021) estimated the exposure of Japanese children to various pyrethroids, including profluthrin, through inhalation and other pathways. This research is crucial in understanding the extent of pyrethroid exposure in residential settings (Yoshida et al., 2021).

Identification of Urinary Metabolites

Another study by Yoshida (2012) identified major metabolites in the urine of rats administered with profluthrin. This research is foundational in establishing biological indexes for evaluating pyrethroid absorption in the general population (Yoshida, 2012).

properties

IUPAC Name

(2,3,5,6-tetrafluoro-4-methylphenyl)methyl 2,2-dimethyl-3-[(E)-prop-1-enyl]cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F4O2/c1-5-6-10-11(17(10,3)4)16(22)23-7-9-14(20)12(18)8(2)13(19)15(9)21/h5-6,10-11H,7H2,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMMRUPNXPWLGF-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)C)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)C)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Profluthrin

CAS RN

223419-20-3
Record name Profluthrin [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223419203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
J Abe, H Nagahori, R Omori, K Mikata… - Journal of agricultural …, 2015 - ACS Publications
… Since profluthrin possesses excellent insecticidal and repellent activity at ambient temperature, it has been commonly used for controlling fabric pests (3) since around 2004. Profluthrin …
Number of citations: 10 pubs.acs.org
T Yoshida - Toxicological & Environmental Chemistry, 2012 - Taylor & Francis
The major metabolites in urine of rats administered the fluorine-containing pyrethroids transfluthrin, profluthrin, and metofluthrin, which are used widely recently as mosquito repellents …
Number of citations: 12 www.tandfonline.com
T Yoshida - Journal of Chromatography B, 2013 - Elsevier
An analytical method was developed for measurement of the major urinary metabolites in rats administered fluorine-containing pyrethroids (metofluthrin, profluthrin and transfluthrin) …
Number of citations: 15 www.sciencedirect.com
T Yoshida - Environmental Toxicology and Pharmacology, 2014 - Elsevier
… of profluthrin exposure in the general population. A single dose (26–400 mg/kg body weight) of profluthrin … Four major profluthrin metabolites, 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol (…
Number of citations: 4 www.sciencedirect.com
K IWAKURA, K NISHIHARA, H KATOH - sumitomo-chem.co.jp
… we have discovered a new pyrethroid called profluthrin (Fairytale®), which … Profluthrin was launched in 2004 in Japan, and several … the outline of the new synthetic pyrethroid Profluthrin. …
Number of citations: 0 www.sumitomo-chem.co.jp
K NAKADA, K IWAKURA, K NISHIHARA, H KATOH - 2010 - sumitomo-chem.co.jp
… we have discovered a new pyrethroid called profluthrin (Fairytale®), which … Profluthrin was launched in 2004 in Japan, and several … the outline of the new synthetic pyrethroid Profluthrin. …
Number of citations: 0 www.sumitomo-chem.co.jp
T Yoshida, M Mimura, N Sakon - Environmental Science and Pollution …, 2021 - Springer
… pyrethroids, transfluthrin, profluthrin, and metofluthrin, … to decrease in the following order: profluthrin (median 15%) ≈ … , profluthrin, and bifenthrin in a sample of Japanese children. …
Number of citations: 15 link.springer.com
R Hamada, Y Ueda, K Wada, I Saito, H Nomura… - International Journal of …, 2020 - Elsevier
Background and aim Metofluthrin, profluthrin, tefluthrin, and transfluthrin are pyrethroid (PYR) insecticides increasingly used to control mosquitoes, flies, and moths in households and …
Number of citations: 5 www.sciencedirect.com
T Yoshida - Environmental Toxicology and Pharmacology, 2015 - infona.pl
Erratum to “Biomarkers for monitoring profluthrin exposure: Urinary excretion kinetics of profluthrin metabolites in rats” [Environ. Toxicol. Pharmacol. … Erratum to “Biomarkers for …
Number of citations: 0 www.infona.pl
T Yoshida - Journal of Chromatography A, 2009 - Elsevier
… Few papers were found on analytical methods for airborne furamethrin and imiprothrin, and there have been no analytical methods for measuring airborne profluthrin and metofluthrin, …
Number of citations: 47 www.sciencedirect.com

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